2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide
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Overview
Description
2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes an amino group, an ethyl group, a methyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide typically involves multi-step organic reactions. One common approach is the reaction of an appropriate amine with a trifluoromethyl-substituted benzyl halide under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Scientific Research Applications
2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of enzymes or signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
- 2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]pentanamide
- 2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]hexanamide
Uniqueness
The uniqueness of 2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21F3N2O |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C15H21F3N2O/c1-4-20(14(21)13(19)10(2)3)9-11-6-5-7-12(8-11)15(16,17)18/h5-8,10,13H,4,9,19H2,1-3H3 |
InChI Key |
MZZDWAGQSSRJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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